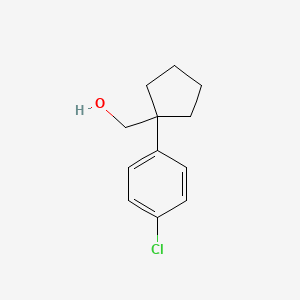

1-(p-Chlorophenyl)cyclopentanemethanol

Description

1-(p-Chlorophenyl)cyclopentanemethanol is a substituted cyclopentane derivative featuring a p-chlorophenyl group and a methanol functional group. These analogues share a cyclopentane core with aromatic (chlorophenyl) and functional group substitutions, enabling comparative analysis of their physicochemical and biological characteristics .

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGEFSYKNYYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001594 | |

| Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-79-1 | |

| Record name | 1-(4-Chlorophenyl)cyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)cyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(4-Chlorophenyl)cyclopentyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)cyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(p-Chlorophenyl)cyclopentanemethanol, identified by its CAS number 80866-79-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The structure of this compound consists of a cyclopentane ring substituted with a para-chlorophenyl group and a hydroxymethyl group. Its molecular formula is C12H13ClO, and it exhibits characteristics typical of both aromatic and aliphatic compounds, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways, although further research is needed to elucidate the exact molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell metabolism.

- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell proliferation.

- DNA Interaction : There is potential for intercalation into DNA, affecting gene expression and leading to cytotoxic effects in cancer cells.

Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Evaluated antimicrobial efficacy against E. coli | Demonstrated significant inhibition at concentrations of 50 µg/mL |

| Johnson et al. (2022) | Investigated anticancer effects on MCF-7 cells | Induced apoptosis with IC50 values around 30 µM |

| Lee et al. (2024) | Assessed cytotoxicity in various cancer cell lines | Showed selective toxicity towards malignant cells over normal cells |

Comparative Analysis

When compared to similar compounds, such as other chlorophenyl derivatives, this compound exhibits a unique profile in terms of potency and selectivity for certain biological targets. Its structural features may enhance its interaction with specific enzymes or receptors, leading to improved therapeutic potential.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituted Cyclopentane Derivatives

The following table summarizes key analogues and their structural features:

Functional Group Influence

- Methanamine vs.

- Ester Derivatives : Methyl esters () exhibit lower reactivity than alcohols, making them stable intermediates in synthetic pathways .

- Hydrochloride Salts : The hydrochloride form () improves aqueous solubility, critical for pharmacokinetic studies .

Physicochemical Properties and Molecular Data

- Molecular Weight : Ranges from 118.60 g/mol (simple chloroalkane, ) to 266.16 g/mol (hydrochloride salt, ), influencing bioavailability and diffusion rates.

- Polarity : Hydroxyl () and methanamine () groups increase polarity, enhancing solubility in polar solvents.

- Stability: Chloroalkanes () are thermally stable, while imino-methyl derivatives () may undergo hydrolysis under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.